(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate
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Description
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C22H17FO5S and its molecular weight is 412.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Applications
- The synthesis and applications of novel fluoroalkyl end-capped oligomers incorporating specific segments such as 3,5-dimethyl-4-hydroxybenzyl and 3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl have been explored. These oligomers, prepared via reactions of fluoroalkanoyl peroxides, demonstrate solubility in both water and common organic solvents. They effectively reduce the surface tension of aqueous solutions and modify surfaces like polystyrene to exhibit oleophobicity due to fluorine, alongside excellent hydrophilicity. This modification facilitates interactions with molecules like TCNQ, highlighting potential in surface engineering and interaction studies with guest molecules (Sawada et al., 2005).
Chemical Interactions and Properties
- Research into the chemical interactions and properties of related compounds, such as the study of thiazolidin-4-one derivatives synthesized using 4-fluorobenzaldehyde, has shown promising antioxidant activities. These findings could indicate the potential reactivity and functional applications of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate in creating antioxidants or other bioactive compounds (El Nezhawy et al., 2009).
Polymer Science and Surface Modification
- In polymer science, the development of fluoroalkyl end-capped co-oligomers, including those with diphenylacetylene segments, showcases the versatility of such compounds. These oligomers exhibit solubility in various solvents and can modify surfaces of traditional polymers like PMMA, imparting both surface activity due to fluorine and fluorescent properties related to diphenylacetylene segments. This suggests potential applications in surface modification, fluorescence-based sensing, and material science (Mugisawa et al., 2009).
Antimicrobial Applications
- The synthesis and evaluation of chalcones, including compounds like 2,4-dichloro-5’fluoro-1-ene-2-(4-hydroxyphenyl) phenone, have demonstrated antimicrobial activities. This line of research suggests that compounds related to this compound could be investigated for their potential antimicrobial properties, contributing to the development of new antimicrobial agents (Manivannan, 2020).
Properties
IUPAC Name |
[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FO5S/c1-26-20-9-5-14(12-21(20)27-2)22(25)28-19-10-6-15(23)13-17(19)18(24)8-7-16-4-3-11-29-16/h3-13H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIJWHBSNVOJKD-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.